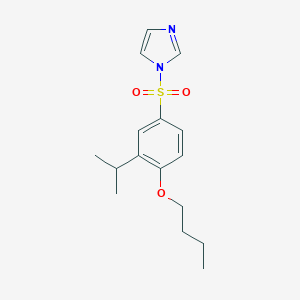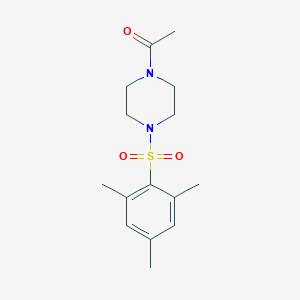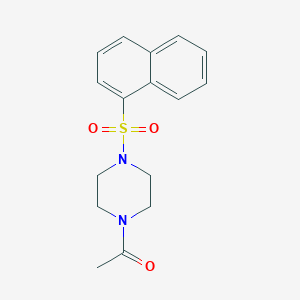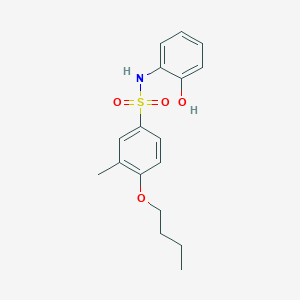
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PSA, is a chemical compound that has gained considerable attention in the field of scientific research due to its various potential applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. In
Mécanisme D'action
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide acts as a chromogenic substrate in ELISA, where it is oxidized by hydrogen peroxide in the presence of an enzyme to form a blue-colored product. The intensity of the color is directly proportional to the amount of enzyme activity in the sample. 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it has been reported to cause mild irritation and inflammation in the skin and eyes when in contact with these tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its ability to detect small amounts of antigens or antibodies in a sample, making it a valuable tool in scientific research. Additionally, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is stable and easy to use, making it a popular choice for ELISA assays. However, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has some limitations, including its inability to detect certain antigens or antibodies and its susceptibility to interference from other substances in the sample.
Orientations Futures
There are several future directions for the use of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of new ELISA assays using 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide as a chromogenic substrate. Another direction is the investigation of the mechanism of action of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide and its potential use in the development of new drugs. Additionally, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide could be used in the development of new diagnostic tools for the detection of diseases.
Conclusion:
In conclusion, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, or 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, is a valuable tool in scientific research due to its various potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has proven to be a reliable and stable chromogenic substrate in ELISA assays, and its potential applications in the development of new drugs and diagnostic tools make it a promising compound for future research.
Méthodes De Synthèse
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 6-methyl-2-pyridinamine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 6-methyl-2-pyridine-N-oxide in the presence of a base. Both methods result in the formation of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is in the field of enzyme-linked immunosorbent assay (ELISA). 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is used as a chromogenic substrate in ELISA to detect the presence of antibodies or antigens in a sample. 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has also been used in various studies to investigate the mechanism of action of certain enzymes and to develop new drugs.
Propriétés
Nom du produit |
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H18N2O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,4,5-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-12(3)14(9-11(10)2)20(18,19)17-15-7-5-6-13(4)16-15/h5-9H,1-4H3,(H,16,17) |
Clé InChI |
ZJTKDNGFXPLILH-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
SMILES canonique |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)








